An In-depth Technical Guide to 3-Formyl-4-methoxybenzoic Acid
An In-depth Technical Guide to 3-Formyl-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl-4-methoxybenzoic acid, a substituted aromatic carboxylic acid, is a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its trifunctional nature, featuring a carboxylic acid, an aldehyde, and a methoxy group on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and potential applications, with a focus on data relevant to research and development.
Core Properties
The fundamental chemical and physical properties of 3-Formyl-4-methoxybenzoic acid are summarized below. These properties are crucial for its handling, characterization, and use in chemical reactions.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 3-Formyl-4-methoxybenzoic acid |
| Molecular Formula | C₉H₈O₄ |
| Molecular Weight | 180.16 g/mol |
| CAS Number | 91420-99-4 |
| Appearance | White to off-white solid |
| Melting Point | 225-229 °C |
| Boiling Point | Decomposes before boiling |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |
| pKa | ~4 (estimated) |
Spectroscopic Data
The following tables provide representative spectroscopic data for 3-Formyl-4-methoxybenzoic acid. Note that specific values may vary slightly depending on the solvent and instrument used.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet | 1H | -COOH |
| ~10.4 | Singlet | 1H | -CHO |
| ~8.2 | Doublet | 1H | Ar-H |
| ~8.0 | Doublet of doublets | 1H | Ar-H |
| ~7.2 | Doublet | 1H | Ar-H |
| ~3.9 | Singlet | 3H | -OCH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~191 | -CHO |
| ~166 | -COOH |
| ~160 | Ar-C-OCH₃ |
| ~135 | Ar-C |
| ~131 | Ar-C |
| ~128 | Ar-C |
| ~125 | Ar-C-CHO |
| ~112 | Ar-C |
| ~56 | -OCH₃ |
IR (Infrared) Spectroscopy Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (aldehyde) |
| ~1680 | C=O stretch (carboxylic acid) |
| ~1600, ~1500 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ether) |
Mass Spectrometry (MS) Data
| m/z | Assignment |
| 180 | [M]⁺ |
| 163 | [M-OH]⁺ |
| 151 | [M-CHO]⁺ |
| 135 | [M-COOH]⁺ |
Synthesis and Reactivity
Synthetic Routes
A common and plausible synthetic route to 3-Formyl-4-methoxybenzoic acid is through the formylation of a substituted benzoic acid, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid), via the Reimer-Tiemann reaction.[1] This reaction introduces a formyl group onto the aromatic ring.[2][3][4][5] Another potential route involves the oxidation of the corresponding alcohol, 3-(hydroxymethyl)-4-methoxybenzoic acid.
The following diagram illustrates a logical workflow for the synthesis of 3-Formyl-4-methoxybenzoic acid from vanillic acid.
Caption: Synthesis of 3-Formyl-4-methoxybenzoic acid.
Chemical Reactivity
The reactivity of 3-Formyl-4-methoxybenzoic acid is governed by its three functional groups. The carboxylic acid can undergo esterification, amidation, and reduction. The aldehyde group is susceptible to oxidation to a carboxylic acid, reduction to an alcohol, and can participate in various condensation reactions. The aromatic ring can undergo electrophilic substitution, with the positions directed by the existing substituents.
The following diagram illustrates the relationship between the functional groups and the potential reactions of 3-Formyl-4-methoxybenzoic acid.
Caption: Functional group reactivity.
Applications in Drug Development
Substituted benzoic acids and benzaldehydes are important scaffolds in medicinal chemistry. 3-Formyl-4-methoxybenzoic acid serves as a key intermediate in the synthesis of various pharmaceutical agents. Its functional groups allow for the construction of more complex molecular architectures with potential biological activity. For instance, benzaldehyde derivatives have been investigated for their roles as enzyme inhibitors, including in the context of neurodegenerative diseases like Alzheimer's.[6][7] The aldehyde and carboxylic acid moieties can be modified to interact with biological targets.
Potential as an Enzyme Inhibitor
Many substituted benzaldehydes have been shown to act as enzyme inhibitors.[8] For example, they can inhibit tyrosinase, an enzyme involved in melanin production.[8] The mechanism often involves the aldehyde group interacting with the active site of the enzyme. The substituents on the aromatic ring can influence the binding affinity and inhibitory potency.
The following diagram illustrates a simplified, hypothetical signaling pathway of enzyme inhibition by a substituted benzaldehyde.
Caption: Simplified enzyme inhibition model.
Experimental Protocols
Synthesis of 3-Formyl-4-methoxybenzoic acid via Reimer-Tiemann Reaction
Objective: To synthesize 3-Formyl-4-methoxybenzoic acid from vanillic acid.
Materials:
-
Vanillic acid
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Ethanol
-
Water (deionized)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers, graduated cylinders
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stir bar, dissolve vanillic acid in an aqueous solution of sodium hydroxide.
-
Heat the mixture with stirring.
-
Slowly add chloroform to the reaction mixture. The reaction is exothermic and should be controlled.[3]
-
After the addition is complete, continue to heat the mixture under reflux for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and acidify with concentrated hydrochloric acid until the pH is acidic.
-
The product, 3-Formyl-4-methoxybenzoic acid, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.
-
Dry the purified crystals under vacuum.
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra to confirm the structure and purity of the synthesized compound.
General Protocol for Spectroscopic Analysis
Objective: To characterize 3-Formyl-4-methoxybenzoic acid using various spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquire the ¹H spectrum on a 400 or 500 MHz NMR spectrometer.
-
Acquire the ¹³C spectrum on the same instrument.
IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
-
Analyze the sample using an appropriate mass spectrometry technique, such as electrospray ionization (ESI) or electron impact (EI).
Safety and Handling
3-Formyl-4-methoxybenzoic acid should be handled with appropriate safety precautions in a well-ventilated laboratory.
-
Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If skin irritation occurs: Get medical advice/attention.
-
-
Personal Protective Equipment (PPE): Safety glasses with side-shields, gloves, and a lab coat should be worn. Use a dust mask or work in a fume hood to avoid inhalation.
Conclusion
3-Formyl-4-methoxybenzoic acid is a valuable and versatile chemical compound with significant potential in organic synthesis and drug discovery. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an important building block for the creation of novel molecules with potential therapeutic applications. A thorough understanding of its fundamental properties, synthesis, and reactivity is essential for its effective utilization in research and development.
References
- 1. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 2. Contact Support [mychemblog.com]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. byjus.com [byjus.com]
- 6. mdpi.com [mdpi.com]
- 7. The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
